molecular formula C4H12Cl2N2 B6186662 4-methylpyrazolidine dihydrochloride CAS No. 2639451-29-7

4-methylpyrazolidine dihydrochloride

Cat. No.: B6186662
CAS No.: 2639451-29-7
M. Wt: 159.05 g/mol
InChI Key: CZCWTWVFLRRACO-UHFFFAOYSA-N
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Description

4-methylpyrazolidine dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2. It is used in various fields of research and industry due to its unique properties. This compound is part of the pyrazolidine family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpyrazolidine dihydrochloride typically involves the reaction of 4-methylpyrazolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt . The process can be summarized as follows:

    Starting Material: 4-methylpyrazolidine

    Reagent: Hydrochloric acid

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and reactors ensures consistent quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-methylpyrazolidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different pyrazolidine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole and pyrazolidine derivatives, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

4-methylpyrazolidine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpyrazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A versatile scaffold in organic synthesis and medicinal chemistry.

    Piperazine: Commonly used in pharmaceuticals for its biological activity.

    Triazole: Known for its antifungal and antimicrobial properties.

Uniqueness of 4-methylpyrazolidine dihydrochloride

This compound stands out due to its unique combination of chemical properties and biological activities.

Properties

CAS No.

2639451-29-7

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

4-methylpyrazolidine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c1-4-2-5-6-3-4;;/h4-6H,2-3H2,1H3;2*1H

InChI Key

CZCWTWVFLRRACO-UHFFFAOYSA-N

Canonical SMILES

CC1CNNC1.Cl.Cl

Purity

95

Origin of Product

United States

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